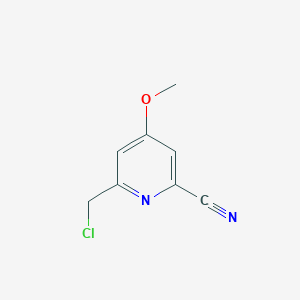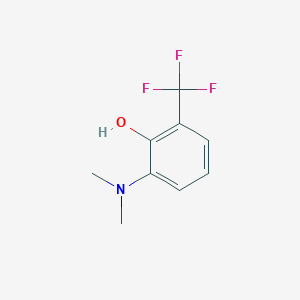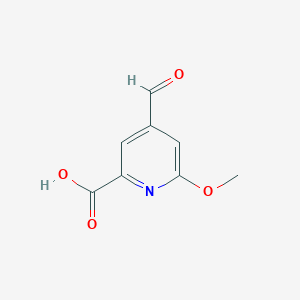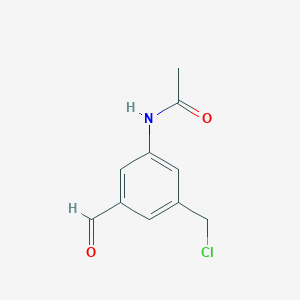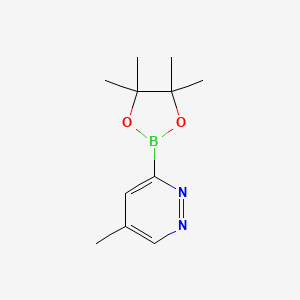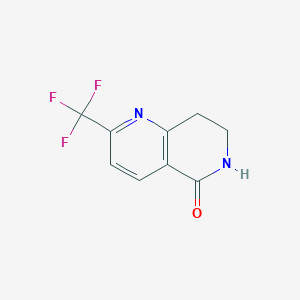
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and metabolic stability of compounds, making it a valuable motif in pharmaceuticals, agrochemicals, and materials .
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. For instance, trifluoromethyl ketones can be synthesized by the trifluoromethylation of aldehydes using (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic and electrophilic trifluoromethylation. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of new biochemical assays.
Medicine: Its presence in pharmaceuticals can enhance the efficacy and stability of drugs.
Industry: The compound is used in the production of materials with improved chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, trifluoromethyl ketones, a related class of compounds, have been shown to inhibit histone deacetylase enzymes by binding to the zinc ion in the enzyme’s active site . This interaction can lead to changes in gene expression and protein function, which are crucial in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other trifluoromethylated compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and reactivity.
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoromethyl aniline: This compound is used in organic synthesis and has applications in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific structure and the presence of the naphthyridine core, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H7F3N2O |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(14-7)3-4-13-8(5)15/h1-2H,3-4H2,(H,13,15) |
InChI-Schlüssel |
OHFBLMGXRJXVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1N=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



